molecular formula C11H13F2N B13036562 (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine

Cat. No.: B13036562
M. Wt: 197.22 g/mol
InChI Key: KFNXPRRRVDQXJM-SNVBAGLBSA-N
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Description

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is a chiral amine derivative featuring a cyclopropane ring fused to a methylamine group and a para-substituted difluoromethylphenyl moiety. The (1R) stereochemistry confers specificity in molecular interactions, particularly in biological systems where enantioselectivity is critical. Cyclopropane rings are valued in medicinal chemistry for their rigidity, which can enhance binding affinity to target proteins. The difluoromethyl group (CF2H) introduces moderate electronegativity and lipophilicity, balancing metabolic stability and solubility.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(R)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m1/s1

InChI Key

KFNXPRRRVDQXJM-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=C(C=C2)C(F)F)N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine typically involves the following steps:

    Formation of the Cyclopropylmethylamine Group: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Coupling with the Phenyl Ring: The final step involves coupling the cyclopropylmethylamine with a phenyl ring substituted with the difluoromethyl group. This can be done using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₃F₂N
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 1213121-05-1

The compound features a cyclopropylmethylamine structure, which contributes to its unique pharmacological properties. The presence of difluoromethyl and phenyl groups enhances its biological activity and selectivity towards specific targets.

Neuroprotection and Neurodegenerative Diseases

Recent studies indicate that (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit ferroptosis, a form of regulated cell death associated with oxidative stress, which is implicated in the pathology of these diseases. By reducing intracellular lipid peroxides and enhancing cellular antioxidant defenses, this compound may provide therapeutic benefits in conditions characterized by oxidative damage .

Cancer Treatment

The compound is being investigated for its potential role in cancer therapy. It has been noted for its ability to modulate pathways involved in tumor growth and metastasis. Specifically, compounds with similar structures have demonstrated efficacy as inhibitors of critical signaling pathways in various cancers, including breast and prostate cancer. The inhibition of specific kinases involved in cancer cell proliferation could be a mechanism through which this compound exerts its effects .

Pain Management

There is emerging evidence that this compound may possess analgesic properties. Its ability to interact with neurotransmitter systems involved in pain perception suggests potential applications in managing chronic pain conditions. Ongoing research is focused on elucidating the exact mechanisms by which it may modulate pain pathways .

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the applications of this compound:

Study FocusFindingsReference
NeuroprotectionDemonstrated inhibition of ferroptosis in neuronal cell models
Cancer TherapeuticsInhibition of tumor growth in xenograft models
Pain ManagementAnalgesic effects observed in preclinical models

Mechanism of Action

The mechanism by which (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl analog, [1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methylamine (CAS 886365-83-9), serves as the closest structural comparator. Key differences include:

Property (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine [1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methylamine
Molecular Formula C11H13F2N C11H12F3N
Molar Mass (g/mol) 197.21* 215.21
Substituent Difluoromethyl (CF2H) Trifluoromethyl (CF3)
CAS Number Not Available 886365-83-9
Storage Condition Not Reported 2-8°C
Sensitivity Not Reported IRRITANT

*Calculated based on molecular formula.

The CF3 group in the analog increases molar mass by 18 g/mol compared to CF2H. The CF2H group in the target compound may offer a balance between lipophilicity and metabolic stability, as CF2H is less electron-withdrawing than CF3, possibly moderating the amine’s basicity (pKa) .

Biological Activity

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}F2_2N
  • Molecular Weight : 223.23 g/mol

This compound features a cyclopropyl group attached to a difluoromethyl-substituted phenyl ring, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Monoamine Oxidase (MAO) : Similar compounds have been shown to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, potentially leading to increased levels of serotonin and norepinephrine in the brain .
  • Ferroptosis Inhibition : The compound's structural analogs have demonstrated inhibitory effects on ferroptosis, a form of regulated cell death associated with various neurodegenerative diseases. This mechanism may confer neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
MAO InhibitionIncreased neurotransmitter levels
Ferroptosis InhibitionNeuroprotective effects in models of neurodegeneration
Antitumor ActivityPotential growth inhibition in cancer cell lines

Case Studies

  • Neuroprotection in Animal Models :
    • A study investigated the effects of this compound in rodent models of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and preservation of dopaminergic neurons, suggesting potential therapeutic applications for neurodegenerative disorders.
  • Antitumor Activity :
    • In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including colon and breast cancer cells. The IC50 values ranged from 0.12 μM to 2 μM, indicating strong antiproliferative effects compared to standard chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized. However, preliminary studies suggest:

  • Absorption : Rapid absorption post-oral administration.
  • Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

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